N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

Physicochemical Property Analysis Lipophilicity Drug-likeness

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is a secondary amine featuring a partially saturated quinoline core with a pentan-3-yl substituent on the 8-amino group (Molecular Formula: C14H22N2; MW: 218.34 g/mol). The compound belongs to the class of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, a privileged scaffold in medicinal chemistry known for yielding potent CXCR4 antagonists, Smoothened (Smo) antagonists, and anti-proliferative agents.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 1504345-25-8
Cat. No. B2842651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
CAS1504345-25-8
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCCC(CC)NC1CCCC2=C1N=CC=C2
InChIInChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3
InChIKeyVVYFNGRIVMOYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1504345-25-8): A Structurally Defined Secondary Amine Scaffold for Targeted Library Synthesis


N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is a secondary amine featuring a partially saturated quinoline core with a pentan-3-yl substituent on the 8-amino group (Molecular Formula: C14H22N2; MW: 218.34 g/mol) [1]. The compound belongs to the class of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, a privileged scaffold in medicinal chemistry known for yielding potent CXCR4 antagonists, Smoothened (Smo) antagonists, and anti-proliferative agents [2]. The specific N-(pentan-3-yl) substitution pattern introduces a secondary chiral center and distinct steric and electronic properties, differentiating it from simpler N-alkyl analogs and providing a unique vector for exploring structure-activity relationships (SAR) in drug discovery programs [3].

Why N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine Cannot Be Simply Replaced by Other 8-Aminotetrahydroquinoline Analogs


In-class substitution of 8-aminotetrahydroquinoline analogs is inadvisable due to extreme sensitivity of biological activity to the N-substituent. The tetrahydroquinoline core is a proven scaffold for CXCR4 and Smo antagonism, where even minor alterations to the amine substituent can drastically shift potency by orders of magnitude [1]. For example, the clinically evaluated CXCR4 antagonist AMD070 (mavorixafor) achieves an IC50 of 12.5 nM through a specific (S)-configured tetrahydroquinolin-8-amine linked to a benzimidazole via a butane-1,4-diamine chain, while other analogs with different N-substituents show IC50 values ranging from 3.4 nM to 219 nM in the same assay . The N-(pentan-3-yl) group of the target compound provides a distinct branched alkyl architecture that influences both lipophilicity (computed LogP of 3.24 on Leyan; 2.9 on PubChem) and steric bulk, parameters that are critical for target engagement and pharmacokinetic profile tuning . Generic substitution without these specific properties can invalidate SAR hypotheses and lead to incorrect conclusions in lead optimization campaigns.

Quantitative Differentiation Evidence: N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine vs. Closest Analogs


Distinct Lipophilicity Window (LogP 3.24) Compared to Unsubstituted Parent Scaffold

The target compound exhibits a computed LogP of 3.2372, which is significantly higher than the unsubstituted parent scaffold 5,6,7,8-tetrahydroquinolin-8-amine (LogP ~0.8-1.0 estimated from smaller amines), improving predicted membrane permeability while remaining within typical oral druggability limits . This LogP value places the compound in a favorable range for CNS drug discovery (optimal 2-4), whereas simpler N-alkyl analogs like N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine (MW 190.29) are expected to have lower LogP values (~2.0-2.5) due to reduced alkyl chain length [1].

Physicochemical Property Analysis Lipophilicity Drug-likeness

Commercially Available Higher Purity (95%) Versus Enamine's Standard 91% Grade

The compound is commercially available from Leyan (Shanghai Haohong Biomedical) at a guaranteed purity of 95%, compared to Enamine's catalog offering at 91% purity . This 4-percentage-point difference in purity can be critical for medicinal chemistry campaigns where byproducts from lower-purity batches can confound biological assay results, particularly in cell-based assays with steep SAR [1]. Higher purity also reduces the need for additional purification steps before use in sensitive reactions such as amide coupling or reductive amination.

Chemical Procurement Purity Synthetic Intermediate

Unique N-(Pentan-3-yl) Branching Architecture Differentiates from Linear and Shorter N-Alkyl Analogs

The N-(pentan-3-yl) group introduces a sec-alkyl branching point at the nitrogen, creating a chiral center and increasing steric bulk near the amine [1]. This contrasts with the commonly explored N-(propan-2-yl) analog (CAS 1427380-60-6) which has a smaller isopropyl group, and the parent unsubstituted amine (CAS 298181-83-6) which lacks any N-substitution . In structurally related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the nature of the amine substituent was shown to profoundly impact antiproliferative activity, with the most active enantiomer (R)-5a inducing mitochondrial membrane depolarization, demonstrating that stereochemistry and substitution at the 8-amino position are critical activity determinants [2].

Structure-Activity Relationship Steric Effects Medicinal Chemistry

Favorable Topological Polar Surface Area (TPSA 24.9 Ų) for Blood-Brain Barrier Penetration

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine has a computed Topological Polar Surface Area (TPSA) of 24.9 Ų, which is well below the established threshold of <76 Ų for likely CNS penetration and <140 Ų for oral bioavailability [1]. In comparison, the clinically advanced CXCR4 antagonist AMD070 (mavorixafor), built on the same core but with an additional benzimidazole moiety and a butane-1,4-diamine chain, has a significantly higher TPSA (calculated ~70-80 Ų), which can limit passive BBB penetration . The target compound's low TPSA, combined with only one H-bond donor and two H-bond acceptors, positions it as a more CNS-permeable fragment than more elaborated tetrahydroquinoline-based leads [1].

CNS Drug Design Physicochemical Property Blood-Brain Barrier

Optimal Research and Procurement Scenarios for N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine


CNS-Penetrant Fragment Library Expansion

With a computed TPSA of 24.9 Ų and an XLogP3 of 2.9, N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine occupies a favorable CNS drug-like chemical space [1]. This compound can be procured as a fragment for dedicated CNS library design, serving as an amine building block for parallel amide coupling, sulfonamide formation, or reductive amination to generate diverse CNS-focused compound collections. Its low TPSA and balanced lipophilicity profile differentiate it from the more polar parent amine scaffold (TPSA ~35 Ų) and provide an improved starting point for programs targeting GPCRs, ion channels, or enzymes within the central nervous system [1].

CXCR4 Antagonist SAR Expansion Using a Novel Secondary Amine Building Block

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold is the core of the clinically studied CXCR4 antagonist AMD070 (IC50 = 12.5 nM) and other potent analogs with IC50 values as low as 3.4 nM [1]. N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine provides a novel N-alkyl substitution pattern not found in published CXCR4 antagonist series, where N-substituents are typically extended with benzimidazole, isoquinoline, or pyridine-containing chains [2]. Researchers can use this compound to perform direct reductive alkylation or cross-coupling reactions to build focused libraries and explore whether the sec-pentyl branching confers selectivity advantages or reduced off-target activity compared to the linear alkyl linkers used in AMD070 [1][2].

Chiral Pool Intermediate for Asymmetric Synthesis of Bioactive Tetrahydroquinolines

The compound contains a chiral center at the 8-position of the tetrahydroquinoline ring, and the N-(pentan-3-yl) substituent introduces a second stereocenter [1]. Research on related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives has demonstrated that enantiopure forms exhibit distinct biological activities, with the (R)-enantiomer of compound 5a showing superior antiproliferative effects through mitochondrial membrane depolarization [2]. N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, when sourced with defined stereochemistry or resolved via chiral HPLC, can serve as a chiral pool intermediate for the stereoselective synthesis of diastereomerically pure analogs, enabling precise correlation of stereochemistry with biological target engagement [1][2].

Comparative In Vitro ADME Profiling Against Linear N-Alkyl Analogs

Due to its unique sec-pentyl branching, this compound is an ideal candidate for comparative in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies alongside N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine and N-butyl analogs [1]. Parameters such as microsomal stability, CYP450 inhibition, and Caco-2 permeability can be systematically compared to generate quantitative structure-property relationship (QSPR) models for the tetrahydroquinoline chemotype [2]. The higher lipophilicity (computed LogP 3.24) and increased steric shielding of the secondary amine may lead to reduced oxidative N-dealkylation compared to less hindered analogs, a hypothesis that can be directly tested in liver microsome assays [1].

Quote Request

Request a Quote for N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.